molecular formula C11H21NO3 B14026258 tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B14026258
M. Wt: 215.29 g/mol
InChI Key: QNVPXIMDUBAIPY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde in the presence of a reducing agent.

    Methylation: The methyl group is introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of appropriate catalysts.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate
  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-isopropylpyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

QNVPXIMDUBAIPY-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C

Origin of Product

United States

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